molecular formula C14H12O B14781348 2-(Naphthalen-2-yl)-2,3-dihydrofuran

2-(Naphthalen-2-yl)-2,3-dihydrofuran

Katalognummer: B14781348
Molekulargewicht: 196.24 g/mol
InChI-Schlüssel: UKPUMDLVNAKFTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Naphthalen-2-yl)-2,3-dihydrofuran is an organic compound that belongs to the class of heterocyclic compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Naphthalen-2-yl)-2,3-dihydrofuran typically involves the reaction of 2-naphthol with an appropriate aldehyde under acidic or basic conditions. One common method is the use of a Lewis acid catalyst to facilitate the cyclization process. The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Naphthalen-2-yl)-2,3-dihydrofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, with common reagents including halogens and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Naphthoquinones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Naphthalen-2-yl)-2,3-dihydrofuran has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(Naphthalen-2-yl)-2,3-dihydrofuran involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors or active sites, modulating their activity and leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

  • 2-(Naphthalen-2-yl)-2,3-dihydrobenzofuran
  • 2-(Naphthalen-2-yl)-2,3-dihydrothiophene
  • 2-(Naphthalen-2-yl)-2,3-dihydroindole

Comparison: Compared to these similar compounds, 2-(Naphthalen-2-yl)-2,3-dihydrofuran exhibits unique reactivity due to the presence of the furan ring. This structural feature influences its chemical behavior, making it more reactive in certain types of reactions, such as electrophilic substitution. Additionally, its potential biological activities and applications in various fields further highlight its uniqueness.

Eigenschaften

Molekularformel

C14H12O

Molekulargewicht

196.24 g/mol

IUPAC-Name

2-naphthalen-2-yl-2,3-dihydrofuran

InChI

InChI=1S/C14H12O/c1-2-5-12-10-13(8-7-11(12)4-1)14-6-3-9-15-14/h1-5,7-10,14H,6H2

InChI-Schlüssel

UKPUMDLVNAKFTB-UHFFFAOYSA-N

Kanonische SMILES

C1C=COC1C2=CC3=CC=CC=C3C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.